2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features an indoline core with a methoxymethyl group at the 5-position and an amino group at the 2-position of the propanone moiety.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and influencing their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse due to their wide range of biological activities . For example, some derivatives have been found to inhibit the growth of certain viruses or bacteria .
Biochemical Analysis
Cellular Effects
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect cell proliferation, apoptosis, and differentiation . The compound’s impact on cell signaling pathways, such as those involving kinases and transcription factors, can lead to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For example, indole derivatives have been shown to inhibit acetylcholine esterase, which is relevant in the context of neurodegenerative diseases . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that their biological activity can be sustained or diminished over time, depending on the experimental conditions . Long-term exposure to the compound may lead to adaptive cellular responses or potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Indole derivatives have been studied for their dose-dependent effects, and it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity . Threshold effects and toxicological profiles are critical considerations in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo biotransformation, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The compound’s effects on metabolic flux and metabolite levels are important aspects of its pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Indole derivatives have been shown to interact with membrane transporters, which can affect their cellular uptake and distribution . Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been reported to localize in the nucleus, mitochondria, and other organelles, where they can exert their biological effects . The precise localization of the compound can influence its interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one typically involves multiple steps, starting with the construction of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The methoxymethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as halides or alkyl groups can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Amine derivatives, alcohols.
Substitution: : Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is similar to other indole derivatives, such as tryptophan and serotonin. its unique structural features, such as the methoxymethyl group and the amino group on the propanone moiety, distinguish it from these compounds. These differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
Tryptophan
Serotonin
Indomethacin
Sumatriptan
Properties
IUPAC Name |
2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQICYAQIIOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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